![molecular formula C29H28N6O3S B2478523 N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 959564-62-6](/img/structure/B2478523.png)

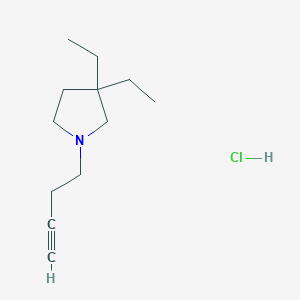

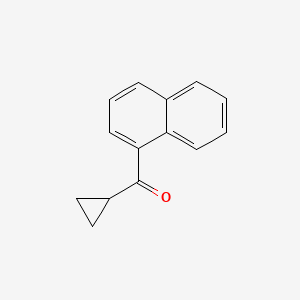

N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a dimethylamino group, an imidazole ring, and a quinazolinone ring . These groups and rings are common in many biologically active compounds, suggesting that this compound could potentially have interesting biological activities.

Scientific Research Applications

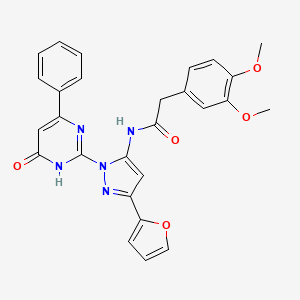

Antimalarial and Antiviral Properties

Antimalarial Sulfonamides : A study focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, producing compounds with significant in vitro antimalarial activity. These sulfonamides were characterized by their ADMET properties and demonstrated selectivity and potency against malaria, suggesting potential applications in antimalarial drug development (Fahim & Ismael, 2021).

Antiviral Activities : Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives were synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses. These compounds showed promising results, particularly against avian influenza (H5N1) virus, indicating potential applications in antiviral drug development (Selvam et al., 2007).

Anticancer Research

Antitumor Evaluation : A series of carboxanilides and quinolones were synthesized and tested for their antiproliferative activity, showing prominent activity against various cancer cell lines. These findings highlight the potential of such compounds in anticancer drug development (Aleksić et al., 2012).

Anticancer Agent Development : Research on the synthesis of oxazino[4,3-a] pyrroloimidazo[5,4-f]benzimidazole(imino)quinone targeted the over-expression of NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors, aiming to increase binding affinity to NQO1. This study provides a basis for developing new anticancer agents (Shareef & Shareef, 2021).

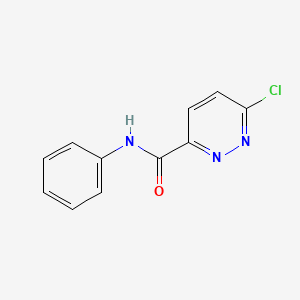

Synthesis and Applications in Drug Discovery

- Synthesis of Quinazoline Derivatives : Investigations into the synthesis of N-heterocycle-fused quinoxalines, including benzo[4,5]imidazo[1,2-c]quinazolines, reveal efficient and green methodologies that could be applied in the synthesis of complex molecules for drug discovery (Xie et al., 2017).

properties

IUPAC Name |

N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N6O3S/c1-34(2)21-14-12-20(13-15-21)31-26(37)18-39-29-33-23-11-7-6-10-22(23)27-32-24(28(38)35(27)29)16-25(36)30-17-19-8-4-3-5-9-19/h3-15,24H,16-18H2,1-2H3,(H,30,36)(H,31,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRUYZUYXYJQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |

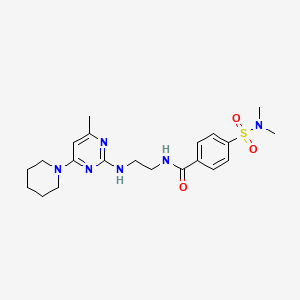

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2478440.png)

![(3E)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2478441.png)

![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)

![N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2478451.png)

![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)

![1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one](/img/structure/B2478455.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2478458.png)